
Diaziquone
概要
準備方法
ジアジクノンは、アジリジニル誘導体とベンゾキノン誘導体を含む一連の化学反応によって合成されます。 合成経路は、一般的に、適切な触媒の存在下で2,5-ジヒドロキシ-1,4-ベンゾキノンとアジリジンを反応させて、アジリジニルベンゾキノン構造を形成することを含みます . 工業生産方法には、最終生成物の高い収率と純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります .
化学反応の分析
ジアジクノンは、酸化、還元、置換など、さまざまな化学反応を起こします。 ジアジクノンは、好気的条件下で水溶液中で還元型グルタチオン(GSH)と反応して、グルタチオニルとヒドロキシルラジカル、およびジアジクノンセミキノンを生成します . 嫌気的条件下では、観察される主要なラジカルはグルタチオニルラジカルです . これらの反応に使用される一般的な試薬には、スーパーオキシドジスムターゼ、カタラーゼ、およびジエチレントリアミンペンタ酢酸などの金属キレート剤が含まれます . これらの反応から形成される主要な生成物はグルタチオン抱合体であり、これはGSHの aziridine への求核攻撃、またはキノンへの 1,4-マイケル付加によって生じます .
科学研究への応用
ジアジクノンは、化学、生物学、医学、産業の分野において、いくつかの科学研究への応用があります。 医学では、特に原発性脳腫瘍に対して顕著な抗腫瘍活性を示しています . ジアジクノンは、白血病研究では光増感剤としても使用されており、標識されたチミジンの核酸への取り込みを阻害し、細胞生存率を低下させることが示されています . さらに、ジアジクノンは、放射線療法と併用して治療効果を高める可能性についても研究されています .
科学的研究の応用
Antitumor Activity
Diaziquone has demonstrated significant antitumor activity in various clinical settings:
- Primary Brain Tumors : Clinical studies indicate that this compound is effective against gliomas and other primary brain tumors due to its ability to penetrate the blood-brain barrier .
- Gastric Cancer : A Phase II trial assessed this compound's efficacy in patients with untreated advanced gastric cancer. The study reported major toxicities such as myelosuppression and gastrointestinal complications but noted some patients achieved partial responses .
- Head and Neck Cancer : Another Phase II trial showed promising results for this compound in treating head and neck cancers, reinforcing its role as a valuable therapeutic agent in oncology .
Comparative Effectiveness
This compound has been compared with other chemotherapeutic agents to evaluate its efficacy:
Research Findings
Recent studies have explored the synthesis and evaluation of this compound analogs, aiming to enhance its efficacy and reduce toxicity:
- Novel Analogues : Research into bis-triaziquone analogs has shown varying degrees of cytotoxicity against different cancer cell lines. For instance, one study reported an analogue with an LC50 value indicating lower toxicity towards normal cells while maintaining effectiveness against cancer cells .
- Mechanistic Studies : Investigations into the reductive activation of this compound have revealed that its cytotoxic effects are mediated through the generation of reactive oxygen species (ROS) and DNA damage, further supporting its potential in hypoxic tumor environments .
Case Studies
- Phase II Study in Gastric Cancer :
- Combination Therapy in Head and Neck Cancer :
作用機序
ジアジクノンの作用機序は、血液脳関門を通過してアルキル化剤として作用する能力に関係しています . ジアジクノンは、DNAと共有結合的な架橋を形成し、DNA損傷とDNA合成阻害を引き起こします . これにより、腫瘍細胞の増殖が抑制され、細胞死が誘導されます。 ジアジクノンの分子標的には、DNA、およびDNA修復や複製に関与するさまざまな細胞酵素が含まれます .
類似の化合物との比較
ジアジクノンは、ミトマイシンCやその他の aziridinylbenzoquinones などの、他のキノン含有化合物と類似しています . ジアジクノンは、中枢神経系に浸透し、脳内に有意なレベルに達することができる点で独特です . これは、ジアジクノンを脳腫瘍に対して特に有効なものとし、他の類似の化合物では一般的に観察されない特徴です . 他の類似の化合物には、ニトロイミダゾール、ベンゾキノン誘導体、およびベンゾトリアジンなどがあり、これらも低酸素条件下でより活性な形態に還元されます .
類似化合物との比較
Diaziquone is similar to other quinone-containing compounds, such as mitomycin C and other aziridinylbenzoquinones . it is unique in its ability to penetrate the central nervous system and achieve significant levels in the brain . This makes it particularly effective against brain tumors, a feature not commonly observed in other similar compounds . Other similar compounds include nitroimidazoles, benzoquinone derivatives, and benzotriazines, which also undergo reduction to more active forms in hypoxic conditions .
生物活性
Diaziquone (AZQ) is an aziridinylbenzoquinone that has garnered attention for its biological activity, particularly in the context of cancer treatment. It exhibits properties akin to alkylating agents, demonstrating significant antitumor efficacy against various transplantable murine tumors. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Absorption and Distribution
This compound is characterized by rapid absorption and distribution within the body. Key pharmacokinetic parameters include:
- Half-life : The elimination half-life () is approximately 30 minutes, with a rapid distribution phase () of 1-3 minutes.
- Volume of Distribution : Exceeds total body water, indicating extensive tissue distribution.
- Central Nervous System Penetration : Achieves peak concentrations in the central nervous system (CNS) within one hour, reaching 30-50% of plasma levels .
Metabolism
This compound undergoes extensive hepatic metabolism, which influences its therapeutic efficacy and toxicity profile. The drug's rapid metabolism contributes to its short half-life and necessitates careful dosing in clinical settings.
This compound's mechanism involves reductive activation leading to DNA damage. Research indicates that it primarily induces single-strand breaks in DNA through a redox process:
- Activation : Reduced forms of this compound interact with DNA, altering its topology and introducing breaks .
- Cellular Effects : In vitro studies show that this compound inhibits DNA synthesis in cancer cell lines (e.g., HEp-2 cells), suggesting its potential as a chemotherapeutic agent .
Table 1: Summary of Pharmacokinetic Properties
Property | Value |
---|---|
Elimination Half-Life | ~30 minutes |
Distribution Half-Life | 1-3 minutes |
CNS Peak Concentration | 30-50% of plasma levels |
Volume of Distribution | Exceeds total body water |
Antitumor Efficacy
This compound has demonstrated notable antitumor activity, particularly against primary brain tumors. Clinical trials have shown:
- Phase I Trials : Indicated significant activity against intracerebral tumors with dose-limiting myelosuppression as the primary toxicity observed.
- Phase II Trials : Further supported this compound's efficacy in heavily pretreated patients, although limited activity was noted in other tumor types .
Case Studies
Several case studies have illustrated this compound's effectiveness:
- Case Study 1 : A patient with recurrent glioblastoma showed partial response after treatment with this compound, highlighting its potential in CNS malignancies.
- Case Study 2 : In pediatric patients with refractory brain tumors, this compound administration resulted in stabilization of disease for several months.
Table 2: Summary of Clinical Findings
Study Phase | Patient Population | Observed Activity | Notable Toxicity |
---|---|---|---|
Phase I | Various solid tumors | Significant myelosuppression | Severe thrombocytopenia |
Phase II | Heavily pretreated patients | Activity against brain tumors | Dose-limiting toxicity |
Toxicity Profile
The primary concern with this compound use is myelosuppression, which can lead to:
- Leukopenia : Decreased white blood cell count.
- Granulocytopenia : Increased risk of infections due to low neutrophil counts.
- Thrombocytopenia : Severe reduction in platelet counts, leading to bleeding risks .
These toxicities are often dose-related and can be exacerbated by prior therapies received by patients.
特性
CAS番号 |
57998-68-2 |
---|---|
分子式 |
C16H20N4O6 |
分子量 |
364.35 g/mol |
IUPAC名 |
ethyl N-[2,5-bis(aziridin-1-yl)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C16H20N4O6/c1-3-25-15(23)17-9-11(19-5-6-19)14(22)10(18-16(24)26-4-2)12(13(9)21)20-7-8-20/h3-8H2,1-2H3,(H,17,23)(H,18,24) |
InChIキー |
WVYXNIXAMZOZFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3 |
正規SMILES |
CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3 |
外観 |
Solid powder |
Key on ui other cas no. |
57998-68-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
Bulk: A sample stored at 60 °C in the dark for 30 days showed < 2% decomposition (HPLC). Solution: A sample in 5% DMA (1mg/mL) showed 18% decomposition after 8 hours at room temperature. (HPLC) |
溶解性 |
Water 0.72 (mg/mL) pH 4 buffer < 1 (mg/mL) pH 9 buffer < 1 (mg/mL) 10% Ethanol < 1 (mg/mL) 95% Ethanol < 1 (mg/mL) Methanol < 1 (mg/mL) Chloroform 5 - 7 (mg/mL) 5% Dimethylacetamide 1.5 (mg/mL) Dimethylacetamide 20 - 25 (mg/mL) Dimethylsulfoxide 25 - 30 (mg/mL) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,4-cyclohexadiene-1,4-dicarbamic acid, 2,5-(bis-(1-aziridinyl))-3,6-dioxo diethyl ester 2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone 3,6-diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone AZQ CI-904 diaziquone diaziquone ion (1-) NSC 182986 NSC-182986 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。